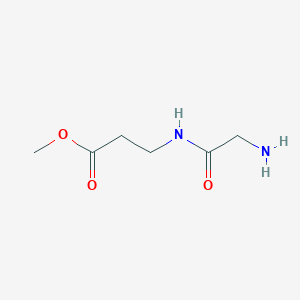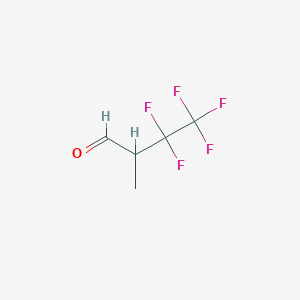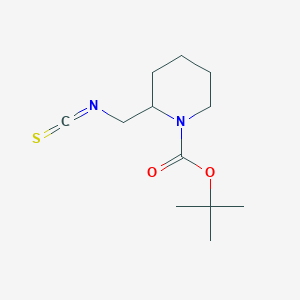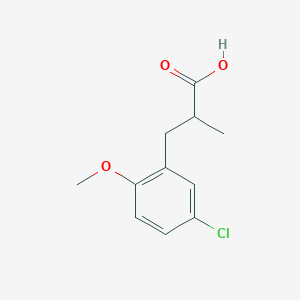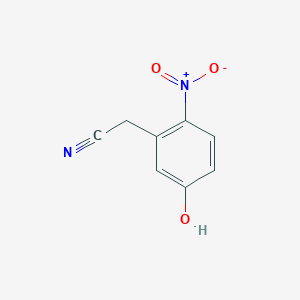
2-(5-Hydroxy-2-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Hydroxy-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H6N2O3. It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, along with an acetonitrile group. This compound is known for its yellow to brown solid form and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2-nitrophenyl)acetonitrile typically involves the nitration of phenylacetonitrile derivatives. One common method includes the reaction of benzyl cyanide with nitric acid and sulfuric acid at low temperatures to introduce the nitro group . The reaction conditions must be carefully controlled to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Hydroxy-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetonitrile derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(5-Hydroxy-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Hydroxy-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but with the nitro group in the para position.
5-Fluoro-2-nitrophenylacetonitrile: Contains a fluorine atom instead of a hydroxy group.
2-(4-Nitrophenyl)acetonitrile: Nitro group in the para position relative to the acetonitrile group.
Uniqueness
2-(5-Hydroxy-2-nitrophenyl)acetonitrile is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6N2O3 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
2-(5-hydroxy-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H6N2O3/c9-4-3-6-5-7(11)1-2-8(6)10(12)13/h1-2,5,11H,3H2 |
Clave InChI |
LUXNBNQLOOAEMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)
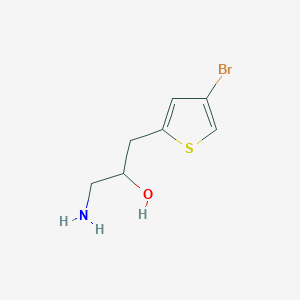
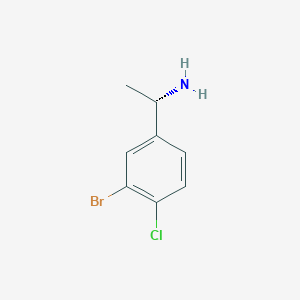
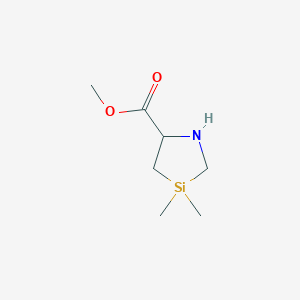
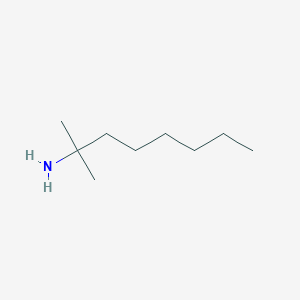

![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)

